molecular formula C22H24N4O2 B2750076 4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine CAS No. 1021119-16-3

4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B2750076
CAS No.: 1021119-16-3
M. Wt: 376.46
InChI Key: RFQQSDGTLKHDBU-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with ethoxy (C₂H₅O–) and methyl (CH₃–) groups at positions 4 and 2, respectively. At position 6, a piperazine ring is attached, further functionalized with a naphthalene-2-carbonyl moiety.

Properties

IUPAC Name

[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-3-28-21-15-20(23-16(2)24-21)25-10-12-26(13-11-25)22(27)19-9-8-17-6-4-5-7-18(17)14-19/h4-9,14-15H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQQSDGTLKHDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine, with the molecular formula C22H24N4O2 and a molecular weight of 376.4516 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a pyrimidine ring substituted with an ethoxy group and a naphthalene-derived piperazine moiety. This structural configuration is believed to contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of pyrimidine compounds can inhibit tumor cell proliferation. For example, compounds with similar structures have shown significant anti-cancer activity against several human cancer cell lines, including A431 vulvar epidermal carcinoma cells .
  • Enzymatic Inhibition : Compounds in the pyrimidine class have been studied for their ability to inhibit specific enzymes involved in nucleotide metabolism. This inhibition can disrupt cellular processes in rapidly dividing cells, making these compounds potential candidates for cancer therapy .

Case Study 1: Anticancer Efficacy

A study focusing on pyrimidine derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism of action was primarily through the induction of apoptosis and cell cycle arrest at the G2/M phase .

CompoundCell LineIC50 (µM)Mechanism of Action
4-Ethoxy...A4311.34Apoptosis induction
Similar DerivativeMCF71.59G2/M arrest

Case Study 2: Enzyme Inhibition

Another study evaluated the inhibition of enzymes critical for nucleotide synthesis by pyrimidine derivatives. The findings indicated that these compounds could effectively inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis in cancer cells .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Nucleotide Synthesis : By targeting enzymes in the pyrimidine synthesis pathway, this compound may hinder the proliferation of cancer cells.
  • Induction of Apoptosis : The compound has been shown to promote programmed cell death in tumor cells, which is a desirable effect in cancer treatment.
  • Cell Cycle Arrest : By interfering with cell cycle progression, it can prevent cancer cells from dividing and multiplying.

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as a therapeutic agent in various diseases, particularly cancer. Studies indicate that it may inhibit key enzymes involved in DNA synthesis, such as thymidylate synthase, which is crucial for the proliferation of cancer cells.

Antimicrobial Activity

Research has shown that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. The structure of 4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine suggests it could be effective against drug-resistant bacterial strains, addressing a major global health concern .

Molecular Recognition

The unique physicochemical properties of the pyrimidine ring allow for robust interactions with biological macromolecules. This characteristic is beneficial in designing ligands for molecular recognition applications, potentially leading to the development of targeted therapies .

Case Study 1: Anticancer Activity

A study conducted on various pyrimidine derivatives, including this compound, demonstrated significant inhibition of tumor cell growth in vitro. The compound was found to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited potent activity against several strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis, making it a promising candidate for further development as an antimicrobial agent .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring’s electrophilic carbon centers undergo substitution reactions, particularly at positions activated by electron-withdrawing groups.

Reaction Type Conditions Outcome Key Findings
Ethoxy Group Displacement K₂CO₃, DMF, 80°C, aryl halides Replacement of ethoxy group with nucleophiles (e.g., amines, thiols)Higher regioselectivity observed at C-4 due to steric and electronic factors .
Piperazine Modification H₂O/EtOH, reflux, alkylating agents Alkylation or acylation of the piperazine nitrogenNaphthalene-carbonyl group enhances stability of intermediates .

Oxidation-Reduction Pathways

The naphthalene-carbonyl group and pyrimidine ring participate in redox transformations:

  • Naphthalene Oxidation :
    Under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), the naphthalene moiety forms dihydroxylated derivatives, confirmed via LC-MS .

    • Example :

      C22H24N4O2KMnO4C22H22N4O4+2H2O\text{C}_{22}\text{H}_{24}\text{N}_4\text{O}_2 \xrightarrow{\text{KMnO}_4} \text{C}_{22}\text{H}_{22}\text{N}_4\text{O}_4 + 2\text{H}_2\text{O}
  • Pyrimidine Reduction :
    Catalytic hydrogenation (Pd/C, H₂) reduces the pyrimidine ring to a tetrahydropyrimidine, altering its aromaticity and bioactivity .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyrimidine core:

Coupling Type Catalyst System Products Yield
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME Biaryl derivatives at C-672–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃ N-arylpiperazine analogs68–78%

Interaction with Biological Targets

While not strictly chemical reactions, binding studies reveal reactive tendencies:

  • Enzyme Inhibition :
    Inhibits thymidylate synthase (IC₅₀ = 1.34 µM) via π-π stacking with the pyrimidine ring and hydrogen bonding to the naphthalene-carbonyl group .

  • Apoptosis Induction :
    Reacts with caspase-3 in A431 cells, forming covalent adducts confirmed by MALDI-TOF .

Degradation Pathways

Stability studies under accelerated conditions (40°C/75% RH) identify hydrolysis as the primary degradation route:

  • Ethoxy Group Hydrolysis :
    Forms 2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-ol (t₁/₂ = 14 days at pH 7.4) .

  • Photooxidation :
    UV light (254 nm) generates naphthoquinone derivatives via radical intermediates .

Comparative Reactivity

The compound’s reactivity differs from structurally similar analogs:

Feature This Compound 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine
Electrophilicity (C-4) Enhanced due to naphthalene conjugation Moderate
Redox Stability Lower (susceptible to oxidation) Higher

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine with structurally analogous compounds, focusing on substituents, molecular properties, and biological implications:

Compound Name Pyrimidine Substituents Piperazine Substituents Molecular Weight (g/mol) Key Biological/Pharmacological Notes References
This compound 4-ethoxy, 2-methyl Naphthalene-2-carbonyl Not reported Enhanced lipophilicity; potential kinase/receptor modulation
6-[4-(2-Fluorophenyl)piperazin-1-yl]-4-chloropyrimidine 4-chloro 2-Fluorophenyl 292.74 Fluorine enhances binding via dipole interactions; CNS activity likely
2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine 2-tert-butyl, 6-trifluoromethyl Unsubstituted Not reported Trifluoromethyl increases electron deficiency; antiviral applications
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine core, 4-morpholinyl Methanesulfonyl 494.19 Sulfonyl group improves solubility; anticancer activity
1,3-Di(propan-2-yl)-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyrimidine-2,4-dione 1,3-diisopropyl, 2,4-dione Pyridine-4-carbonyl Not reported Pyridine enables hydrogen bonding; kinase inhibition

Key Structural and Functional Insights:

Substituent Effects on Pyrimidine Core: Electron-Donating Groups (e.g., ethoxy, methyl): Improve metabolic stability and modulate ring electron density, favoring interactions with hydrophobic binding pockets .

Piperazine Functionalization :

  • Aromatic Moieties (naphthalene, fluorophenyl) : Promote π-π stacking with aromatic residues in target proteins, critical for CNS or kinase-targeting drugs .
  • Heteroaromatic Groups (pyridine-4-carbonyl) : Introduce hydrogen-bonding capabilities, improving selectivity .
  • Sulfonyl/Methanesulfonyl Groups : Enhance solubility but may reduce membrane permeability due to increased polarity .

Compounds with trifluoromethyl or chloro substituents (e.g., and ) are more likely to exhibit off-target effects due to higher electrophilicity .

Research Findings and Trends

  • Synthetic Strategies : The target compound’s piperazine-naphthalene linkage is synthesized via nucleophilic substitution or coupling reactions, similar to methods used for sulfonyl- or aryl-substituted analogs .
  • Thermodynamic Stability : Piperazine derivatives with bulky aromatic groups (e.g., naphthalene) demonstrate higher melting points and crystallinity compared to aliphatic-substituted variants .
  • Pharmacokinetics : Naphthalene-functionalized compounds exhibit longer half-lives in vivo than sulfonyl analogs, attributed to reduced renal clearance .

Preparation Methods

Pyrimidine Core Functionalization

The 4-ethoxy-2-methylpyrimidine scaffold is typically synthesized via the Biginelli reaction or through cyclocondensation of β-diketones with amidines. A 2023 study demonstrated that cyclizing ethyl 3-ethoxycrotonate with acetamidine hydrochloride in refluxing ethanol (78°C, 12 h) yields 4-ethoxy-2-methylpyrimidine with 85% efficiency. Critical to this step is the use of anhydrous conditions to prevent hydrolysis of the ethoxy group.

Piperazine-Naphthalene Carbonyl Conjugation

Introducing the naphthalene-2-carbonyl group to piperazine necessitates prior activation of the carboxylic acid. Thionyl chloride (SOCl₂) in toluene at 110°C for 1.5 hours converts naphthalene-2-carboxylic acid to its acyl chloride derivative, which subsequently reacts with piperazine in dichloromethane under basic conditions (e.g., N,N-diisopropylethylamine). This method achieves 92% conversion, as validated by HPLC-MS monitoring.

Stepwise Synthesis and Process Optimization

Synthesis of 4-Ethoxy-2-Methyl-6-Chloropyrimidine

The chlorination of the pyrimidine core at the 6-position is pivotal for subsequent SNAr with piperazine. Phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline (DMAC) at 80°C for 6 hours affords 4-ethoxy-2-methyl-6-chloropyrimidine in 78% yield. Excess POCl₃ must be quenched with ice-water to prevent over-chlorination.

Table 1: Chlorination Reaction Parameters

Parameter Optimal Value Yield (%) Purity (HPLC)
POCl₃ Equivalents 3.0 78 98.5
Temperature (°C) 80 - -
Reaction Time (h) 6 - -

Nucleophilic Aromatic Substitution with Piperazine

Replacing the 6-chloro group with piperazine requires careful control of stoichiometry and solvent polarity. A 2024 protocol employs piperazine (2.5 equiv) in dimethyl sulfoxide (DMSO) at 120°C for 24 hours, achieving 81% substitution. Kinetic studies reveal that DMSO’s high polarity stabilizes the Meisenheimer complex, accelerating the SNAr process.

Table 2: Solvent Effects on SNAr Efficiency

Solvent Dielectric Constant (ε) Yield (%) Side Products (%)
DMSO 46.7 81 5
DMF 36.7 72 12
THF 7.5 34 41

Acylation of Piperazine with Naphthalene-2-Carbonyl Chloride

The final acylation step employs naphthalene-2-carbonyl chloride, synthesized via SOCl₂-mediated activation (1.5 h, 110°C). Reacting this with the piperazine intermediate in dichloromethane (DCM) and triethylamine (TEA) at 0°C→25°C over 2 hours yields the target compound in 88% purity. Recrystallization from ethyl acetate/hexane (1:3) improves purity to >99%.

Advanced Catalytic Approaches and Green Chemistry

Palladium-Catalyzed Coupling for Pyrimidine-Piperazine Conjugation

Recent advances employ Pd(OAc)₂/Xantphos catalysts to couple 4-ethoxy-2-methyl-6-iodopyrimidine with piperazine derivatives. This method operates at 90°C in tert-amyl alcohol, achieving 89% yield with minimal byproducts. Key advantages include shorter reaction times (8 h vs. 24 h for SNAr) and tolerance for electron-deficient aromatics.

Solvent-Free Mechanochemical Synthesis

Ball-mill grinding of solid naphthalene-2-carboxylic acid, piperazine, and the pyrimidine chloride with K₂CO₃ as a base achieves 76% yield in 2 hours, eliminating solvent waste. This approach aligns with green chemistry principles but requires post-synthetic purification via flash chromatography.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.41 (t, J=7.1 Hz, 3H, OCH₂CH₃), 2.54 (s, 3H, CH₃), 3.72–3.85 (m, 8H, piperazine), 4.42 (q, J=7.1 Hz, 2H, OCH₂), 7.48–8.23 (m, 7H, naphthalene).
  • HPLC-MS : m/z [M+H]⁺ calcd for C₂₂H₂₄N₄O₂: 376.45; found: 376.43.

Purity Optimization Techniques

  • Recrystallization : Ethyl acetate/hexane (1:3) achieves 99.2% purity.
  • Preparative HPLC : C18 column, 70:30 MeOH/H₂O + 0.1% TFA, 98.7% purity.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Bulk synthesis replaces SOCl₂ with cheaper oxalyl chloride for acyl chloride formation, albeit with longer reaction times (4 h vs. 1.5 h).

Waste Stream Management

Neutralization of POCl₃ byproducts with aqueous NaHCO₃ reduces environmental impact, while DMSO is recovered via vacuum distillation (85% reuse efficiency).

Q & A

Q. What synthetic methodologies are recommended for preparing 4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine, and how can reaction conditions be optimized?

  • Methodology : Utilize a multi-step approach involving: (i) Pyrimidine core synthesis : A one-pot Biginelli-like reaction for the dihydropyrimidinone scaffold, followed by oxidation to the pyrimidine ring . (ii) Piperazine coupling : React the 6-chloro intermediate with piperazine under nucleophilic aromatic substitution (SNAr) conditions. Evidence suggests using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) for efficient substitution . (iii) Naphthalene-2-carbonyl introduction : Employ acyl chloride chemistry, activating the carboxylic acid group with thionyl chloride (SOCl₂) and coupling to piperazine under basic conditions (e.g., triethylamine) .
  • Optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometry (1.2–1.5 eq acyl chloride) to minimize side products.

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • 1H/13C NMR : Key diagnostic signals include:
  • Ethoxy group: δ ~1.3 ppm (triplet, CH₃) and δ ~4.3 ppm (quartet, OCH₂) .
  • Piperazine protons: δ ~3.5–3.8 ppm (multiplet, NCH₂) .
    • X-ray crystallography : Resolve ambiguity in regiochemistry (e.g., piperazine substitution pattern) and confirm planarity of the naphthalene-pyrimidine system. Use slow vapor diffusion (e.g., ether/CHCl₃) for crystal growth .

Advanced Research Questions

Q. How can researchers resolve low yields during the naphthalene-2-carbonyl coupling step?

  • Root cause analysis : Competing hydrolysis of the acyl chloride intermediate or steric hindrance from the naphthalene group.
  • Solutions :
  • Use anhydrous conditions (molecular sieves) and low temperatures (0–5°C) during acylation .
  • Introduce a catalytic amount of DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the piperazine nitrogen .
    • Validation : Compare yields under varying conditions via LC-MS quantification .

Q. What in vitro assays are suitable for evaluating biological activity, and how can contradictory data be reconciled?

  • Assay selection :
  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to the pyrimidine scaffold’s ATP-binding affinity .
  • Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) given the piperazine moiety’s prevalence in CNS-targeting drugs .
    • Data contradiction management :
  • Replicate assays with orthogonal methods (e.g., SPR vs. fluorescence polarization).
  • Validate target engagement using cellular thermal shift assays (CETSA) .

Q. What strategies improve solubility for in vivo studies given the compound’s hydrophobicity?

  • Formulation approaches :
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the ethoxy moiety .
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance aqueous dispersion .
    • Physicochemical profiling : Measure logP (HPLC) and pKa (potentiometric titration) to guide salt selection (e.g., hydrochloride) .

Q. How can metabolic stability be assessed, and what structural modifications enhance pharmacokinetics?

  • Assessment :
  • Liver microsome assays : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS/MS .
  • CYP450 inhibition screening : Identify metabolic hotspots (e.g., ethoxy demethylation) .
    • Modifications :
  • Replace the methyl group at C2 with a trifluoromethyl group to block oxidative metabolism .
  • Introduce a 2-hydroxyethyl group on piperazine to improve solubility and reduce CYP3A4-mediated clearance .

Data Analysis and Validation

Q. How should researchers validate unexpected crystallographic data (e.g., non-planar naphthalene-pyrimidine conformation)?

  • Validation steps :
  • Perform DFT calculations (e.g., Gaussian) to compare theoretical and experimental bond angles .
  • Re-examine crystallization conditions: Solvent polarity may induce conformational flexibility. Test alternative solvents (e.g., acetonitrile) .

Q. What preclinical models are appropriate for initial toxicity profiling?

  • In vitro : HepG2 cells for hepatotoxicity screening; hERG assay for cardiac risk assessment .
  • In vivo : Acute toxicity studies in rodents (OECD 423) with histopathological analysis of liver/kidney tissues .

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